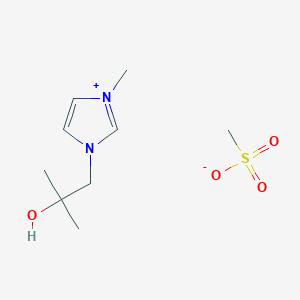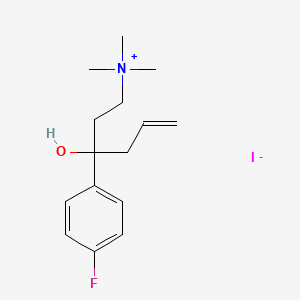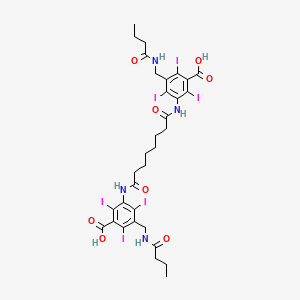
Benzoic acid, 3,3'-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) is a complex organic compound characterized by the presence of multiple iodine atoms and amide groups. This compound is notable for its unique structure, which includes a benzoic acid core with various substituents that contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) typically involves multiple steps, starting with the iodination of benzoic acid derivatives. The process includes:
Iodination: Introduction of iodine atoms to the benzoic acid core.
Amidation: Formation of amide bonds through reactions with butyramide.
Coupling: Linking the iodinated benzoic acid derivatives with suberoyldiimino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and amidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH, is crucial to optimize the production process.
化学反応の分析
Types of Reactions
Benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove iodine atoms or reduce amide groups to amines.
Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in diagnostic imaging due to its high iodine content, which enhances contrast in imaging techniques.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms in the compound play a crucial role in its biological activity, potentially interfering with metabolic pathways and cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzoic acid: The simplest aromatic carboxylic acid, used as a preservative and in organic synthesis.
3,4,5-Triiodobenzoic acid: A related compound with three iodine atoms, used in similar applications.
Suberoylanilide hydroxamic acid (SAHA): A compound with a similar suberoyl group, used as a histone deacetylase inhibitor in cancer therapy.
Uniqueness
Benzoic acid, 3,3’-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) is unique due to its combination of multiple iodine atoms and amide groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
25903-30-4 |
|---|---|
分子式 |
C32H36I6N4O8 |
分子量 |
1366.1 g/mol |
IUPAC名 |
3-[(butanoylamino)methyl]-5-[[8-[3-[(butanoylamino)methyl]-5-carboxy-2,4,6-triiodoanilino]-8-oxooctanoyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C32H36I6N4O8/c1-3-9-17(43)39-13-15-23(33)21(31(47)48)27(37)29(25(15)35)41-19(45)11-7-5-6-8-12-20(46)42-30-26(36)16(14-40-18(44)10-4-2)24(34)22(28(30)38)32(49)50/h3-14H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46)(H,47,48)(H,49,50) |
InChIキー |
MRHTZPNCRQXRHS-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)CCC)I)I)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


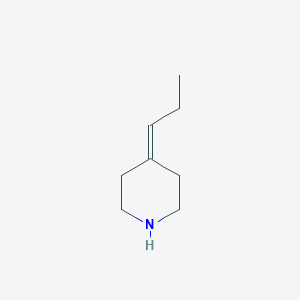
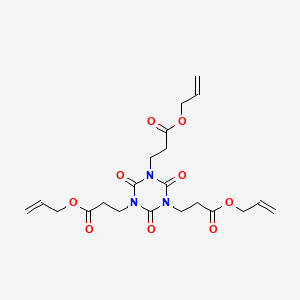
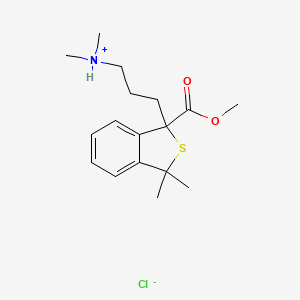
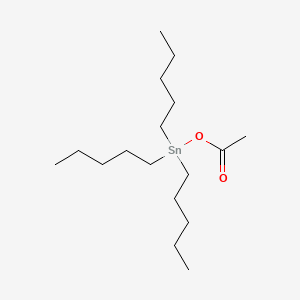


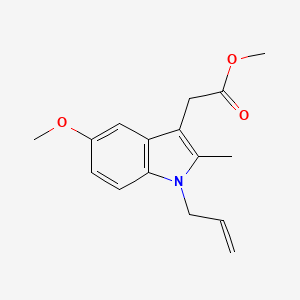
![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13749627.png)
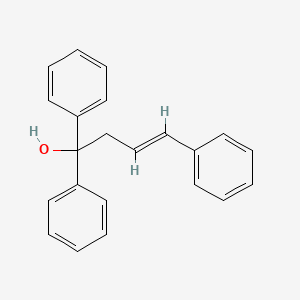
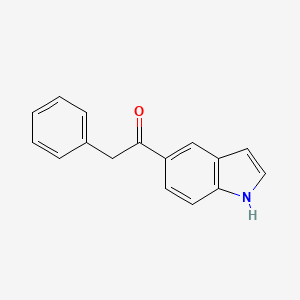
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt](/img/structure/B13749638.png)
